4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine
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Overview
Description
4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Methyloxolane Moiety: The methyloxolane group can be introduced through a nucleophilic substitution reaction using an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazol-3-amine: Similar structure but lacks the methyloxolane moiety.
1-[(5-Methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine: Similar structure but lacks the bromine atom.
4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-1,2,3-triazole: Contains a triazole ring instead of a pyrazole ring.
Uniqueness
4-Bromo-1-[(5-methyloxolan-2-yl)methyl]-1H-pyrazol-3-amine is unique due to the presence of both the bromine atom and the methyloxolane moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H14BrN3O |
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Molecular Weight |
260.13 g/mol |
IUPAC Name |
4-bromo-1-[(5-methyloxolan-2-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H14BrN3O/c1-6-2-3-7(14-6)4-13-5-8(10)9(11)12-13/h5-7H,2-4H2,1H3,(H2,11,12) |
InChI Key |
RFTPDCSOYBGNDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)CN2C=C(C(=N2)N)Br |
Origin of Product |
United States |
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